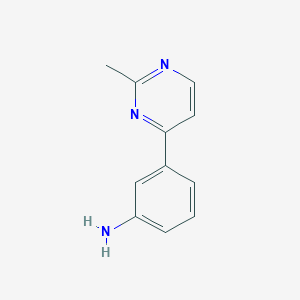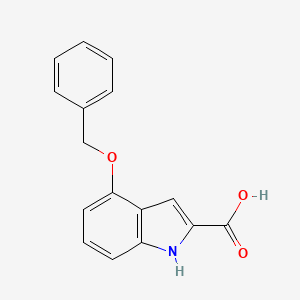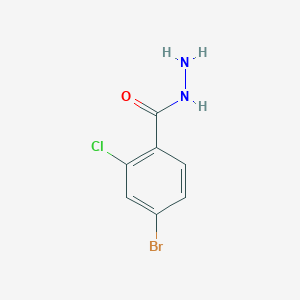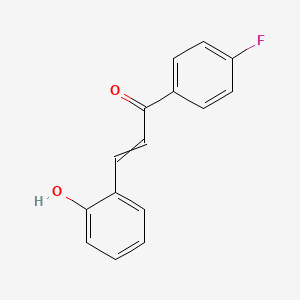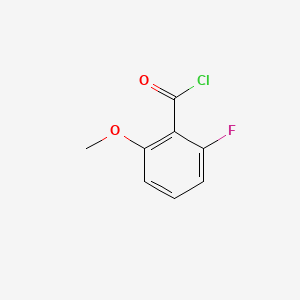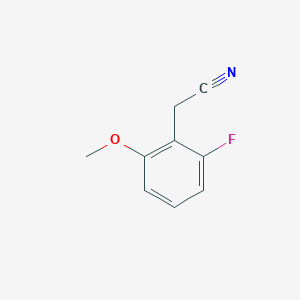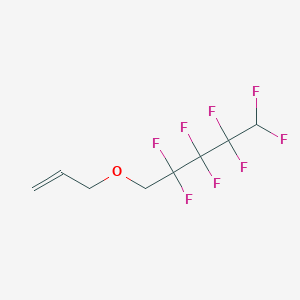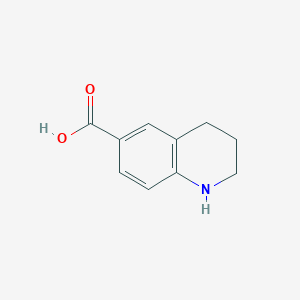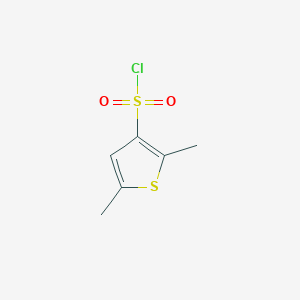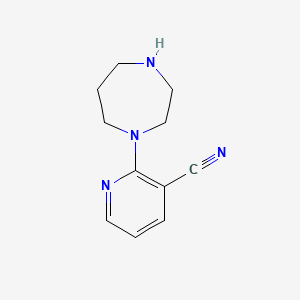
5-(Fmoc-amino)-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Fmoc-amino)-1-pentanol” is a compound that contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of “5-(Fmoc-amino)-1-pentanol” involves the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular structure of “5-(Fmoc-amino)-1-pentanol” is characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
The chemical reactions involving “5-(Fmoc-amino)-1-pentanol” are characterized by the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Fmoc-amino)-1-pentanol” are characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
科学的研究の応用
Pharmaceutical Intermediates
It can be used as an intermediate in pharmaceutical synthesis .
Supramolecular Gels
The compound may be involved in the formation of supramolecular gels through co-assembly, which are evaluated for stability and interaction .
Bio-organic Scaffolds
Modified amino acids like this compound can self-assemble into structures serving as scaffolds for various applications .
Peptide-based Hydrogels
These compounds can be part of peptide-based hydrogels suitable for biological and biomedical applications, such as drug delivery and diagnostic tools .
作用機序
Target of Action
The primary target of the compound 5-(Fmoc-amino)-1-pentanol, also known as (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate, is the amine group of amino acids . This compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
The mode of action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate involves the protection of the amine group of an amino acid during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The biochemical pathway affected by (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the peptide synthesis pathway . By protecting the amine group, this compound allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment can influence the efficacy of this compound. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis .
将来の方向性
The future directions for “5-(Fmoc-amino)-1-pentanol” could involve its use in the synthesis of peptides . The transformation of solid-phase peptide synthesis (SPPS) represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWFUNORLDFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371397 |
Source


|
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Fmoc-amino)-1-pentanol | |
CAS RN |
209115-33-3 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

